![molecular formula C15H26O4 B14371570 Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol CAS No. 90292-58-3](/img/structure/B14371570.png)
Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[44]nonan-9-ol is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an acetic acid moiety and a spiro[44]nonane ring system, which includes a prop-1-en-2-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro[4.4]nonane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization.
Introduction of the prop-1-en-2-yl group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the desired alkyl group.
Functionalization of the ring system:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study in structural chemistry.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive compounds.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of new materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol is unique due to its specific spirocyclic structure and the presence of both acetic acid and prop-1-en-2-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90292-58-3 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C13H22O2.C2H4O2/c1-9(2)11-6-7-12(4,14)13(11)8-5-10(3)15-13;1-2(3)4/h10-11,14H,1,5-8H2,2-4H3;1H3,(H,3,4) |
InChI Key |
GUKZNWBDWHIYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(O1)C(CCC2(C)O)C(=C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

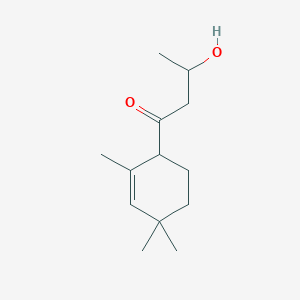
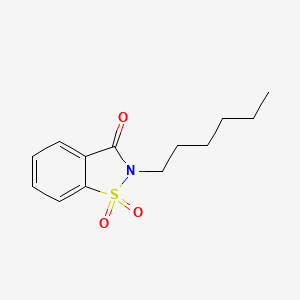
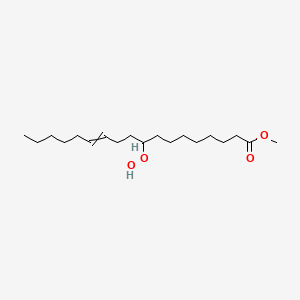
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
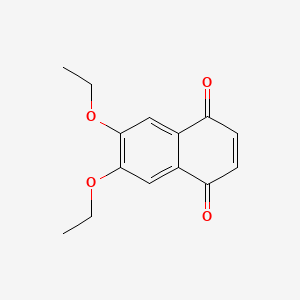
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)

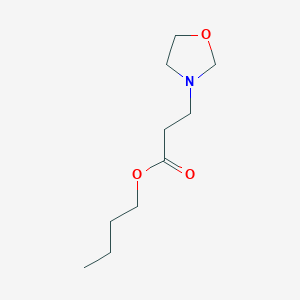
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
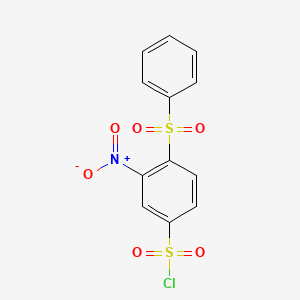
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
